Home > Products > Screening Compounds P79133 > Frovatriptan-d3 (hydrochloride)
Frovatriptan-d3 (hydrochloride) -

Frovatriptan-d3 (hydrochloride)

Catalog Number: EVT-15274963
CAS Number:
Molecular Formula: C14H18ClN3O
Molecular Weight: 282.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Frovatriptan-d3 (hydrochloride) is a deuterated form of the triptan class medication, frovatriptan, which is primarily used for the treatment of migraine headaches. This compound is notable for its specific action on serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors, which play a crucial role in alleviating migraine symptoms by causing vasoconstriction of cranial blood vessels. Frovatriptan-d3 is utilized in scientific research to provide insights into pharmacokinetics and drug interactions due to its isotopic labeling with deuterium, enhancing the accuracy of analytical measurements.

Source

Frovatriptan-d3 (hydrochloride) can be sourced from various chemical suppliers and is often used in laboratories for research purposes. The compound is synthesized using specific methodologies that involve deuterated reagents, which allow for the introduction of deuterium into the frovatriptan structure.

Classification

Frovatriptan-d3 falls under several classifications:

  • Type: Small molecule
  • Drug Class: Triptans (serotonin receptor agonists)
  • Chemical Family: Biogenic amines
Synthesis Analysis

Methods

The synthesis of frovatriptan-d3 (hydrochloride) involves several key steps:

  1. Synthesis of Intermediate: The process begins with the preparation of a precursor compound that serves as an intermediate.
  2. Deuteration: This intermediate is treated with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium.
  3. Formation of Hydrochloride Salt: The resulting deuterated intermediate is then reacted with hydrochloric acid to form the hydrochloride salt.

Technical Details

Molecular Structure Analysis

Structure and Data

The molecular formula for frovatriptan-d3 (hydrochloride) is C14H18ClN3OC_{14}H_{18}ClN_{3}O, with a molecular weight of approximately 282.78 g/mol.

Structural Information

  • IUPAC Name: (6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrochloride
  • Canonical SMILES: CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl
  • InChI Key: VJFWRVTVFIHPAR-AXHFJGNISA-N

The structure features a carbazole core with various functional groups that are essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Frovatriptan-d3 (hydrochloride) can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can convert frovatriptan-d3 into its reduced forms.
  • Substitution Reactions: These involve replacing functional groups within the molecule using halogenating or alkylating agents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine for substitution reactions.

Mechanism of Action

Frovatriptan-d3 acts as a selective agonist at serotonin receptors (5-HT1B and 5-HT1D). The mechanism involves:

  1. Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated cranial blood vessels.
  2. Inhibition of Neuronal Excitability: It reduces excitability in trigeminal neurons, which are involved in pain signaling during migraines.
  3. Reduction of Inflammation: By inhibiting neurogenic inflammation, frovatriptan-d3 helps alleviate migraine symptoms.

This multifaceted action contributes to its efficacy in treating acute migraine attacks.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Soluble in water and organic solvents depending on pH levels.

Chemical Properties

  • Melting Point: Specific melting point data may vary but typically falls within the range observed for similar compounds.
  • Log P (Partition Coefficient): Indicates lipophilicity, influencing absorption characteristics.

These properties are crucial for understanding the behavior of frovatriptan-d3 in biological systems and its interactions with other substances.

Applications

Frovatriptan-d3 (hydrochloride) has several scientific applications:

  • Bioanalytical Studies: It serves as an internal standard in liquid chromatography-tandem mass spectrometry methods to quantify levels of frovatriptan in biological samples.
  • Pharmacokinetic Studies: Utilized to explore the pharmacokinetics of frovatriptan, providing insights into drug metabolism and excretion.
  • Drug Development: Aids in developing new formulations and delivery systems aimed at improving therapeutic outcomes for migraine management.
Synthesis and Isotopic Labeling Methodologies

Strategic Design of Deuterated Triptan Analogues

The strategic incorporation of deuterium into pharmaceutical compounds represents a sophisticated approach to optimize pharmacokinetic properties while retaining pharmacological activity. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds due to its higher mass and lower vibrational frequency. This difference creates a kinetic isotope effect (KIE) that can significantly reduce the rate of metabolic cleavage when deuterium is placed at metabolically vulnerable positions. For triptan-class migraine therapeutics like frovatriptan, the primary metabolic vulnerability lies in the N-methylamino group, where oxidative N-demethylation constitutes a major clearance pathway [3] [8].

Frovatriptan-d3 hydrochloride specifically incorporates three deuterium atoms at the methylamino group (-N-CD₃), strategically targeting this metabolic soft spot. This design capitalizes on the deuterium switch approach, where selective deuteration aims to prolong the elimination half-life and potentially enhance the therapeutic window. The rationale stems from the significantly higher bond dissociation energy of C-D bonds (∼1.2-1.5 kcal/mol greater than C-H bonds), which increases the activation energy required for oxidative processes catalyzed by cytochrome P450 enzymes. This approach has gained significant traction in CNS drug development, particularly for compounds like frovatriptan which target cerebrovascular 5-HT₁B/₁D receptors and benefit from optimized pharmacokinetic profiles [3] [9].

Table 1: Rationale for Deuterium Labeling in Frovatriptan-d3

Design ElementChemical TargetExpected Pharmacokinetic Outcome
Tri-deuterationMethylamino group (-N-CH₃ → -N-CD₃)Reduced N-demethylation metabolic clearance
Stereochemical retention(R)-configuration at C6Maintenance of 5-HT₁B/₁D receptor affinity
Salt formationHydrochloride counterionEnhanced crystallinity and solubility

Synthetic Pathways for Frovatriptan-d3 Hydrochloride

The synthesis of Frovatriptan-d3 hydrochloride builds upon established routes for non-deuterated frovatriptan, with critical modifications to incorporate deuterium at the methylamino position. The primary synthetic sequence involves a multi-step approach beginning with the formation of the tetrahydrocarbazole core structure. A key intermediate, 6-cyano-2,3,4,9-tetrahydro-1H-carbazole, undergoes catalytic hydrogenation or reduction to yield the corresponding amine, which subsequently serves as the site for deuterium labeling [1] [4].

The decisive deuterium incorporation is achieved through reductive amination using deuterated reducing agents. Specifically, the primary amine intermediate (6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide) reacts with formaldehyde (HCHO) in the presence of sodium cyanoborodeuteride (NaBD₃CN). This reductive amination protocol selectively introduces the -CD₃ group via imine intermediate formation followed by deuteride reduction. Alternative routes employ deuterated methylamine (CD₃NH₂) in direct nucleophilic displacement reactions on appropriate precursors like 6-keto derivatives, though this approach presents greater challenges in stereochemical control [4] [5].

Following deuterated amine formation, the final steps involve resolution to obtain the desired (R)-enantiomer (typically via chiral chromatography or diastereomeric salt crystallization), salt formation with hydrochloric acid to yield the hydrochloride salt, and purification through recrystallization. The overall synthesis requires stringent control of reaction conditions—particularly temperature, pH, and solvent purity—to prevent deuterium exchange with protic solvents and ensure isotopic fidelity at the methylamino position [1] [10].

Optimization of Deuterium Incorporation at the Methylamino Position

Achieving high isotopic enrichment (>98%) at the methylamino position presents significant synthetic challenges due to potential deuterium exchange with protic solvents and incomplete reduction during the reductive amination step. Optimization focuses on three critical parameters:

  • Reducing Agent Selection: Sodium cyanoborodeuteride (NaBD₃CN) demonstrates superior selectivity for imine reduction over competing carbonyl reduction compared to alternatives like sodium borodeuteride (NaBD₄). Its use in anhydrous methanol or ethanol minimizes deuterium loss through exchange. Catalytic deuteration methods using deuterium gas (D₂) with palladium catalysts offer an alternative pathway but require specialized equipment [3] [5].

  • Reaction Environment Control: Performing reductive amination in anhydrous deuterated solvents (e.g., CD₃OD) substantially reduces deuterium exchange. Buffering the reaction mixture to maintain pH 7-8 is critical, as acidic conditions promote deuterium exchange while alkaline conditions reduce reaction efficiency. Temperature optimization (typically 0-5°C) further minimizes deuterium scrambling [4] [10].

  • Precursor Design: Employing protecting groups (e.g., Boc, Cbz) on the tetrahydrocarbazole nitrogen prevents unwanted side reactions during methylation. The use of N-demethyl frovatriptan as a direct precursor to deuteration via demethylation/re-methylation with CD₃I offers a more direct route but requires harsh demethylation conditions that may degrade the carbazole core [1].

The efficiency of deuterium incorporation is quantified using mass spectrometry, with optimized protocols achieving isotopic enrichment >99% at the methylamino position. Nuclear magnetic resonance (¹H-NMR) analysis confirms the near-complete disappearance of the -N-CH₃ proton signal at δ 2.4-2.6 ppm, replaced by the characteristic quintet of the -N-CD₃ group in ²H-NMR spectra [4] [5].

Table 2: Optimization Parameters for Deuterium Incorporation

ParameterStandard ConditionOptimized ConditionImpact on Enrichment
Reducing agentNaBH₃CNNaBD₃CNIncreases from ~80% to >98%
Solvent systemCH₃OH/H₂OCD₃OD (anhydrous)Reduces exchange from 15% to <1%
Temperature25°C0-5°CPrevents thermal degradation
pH controlUnbufferedPhosphate buffer (pH 7.5)Maintains reaction selectivity

Properties

Product Name

Frovatriptan-d3 (hydrochloride)

IUPAC Name

(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrochloride

Molecular Formula

C14H18ClN3O

Molecular Weight

282.78 g/mol

InChI

InChI=1S/C14H17N3O.ClH/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1H/t9-;/m1./s1/i1D3;

InChI Key

VJFWRVTVFIHPAR-AXHFJGNISA-N

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl

Isomeric SMILES

[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.